molecular formula C12H16BF3N2O2S B12861784 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B12861784
M. Wt: 320.14 g/mol
InChI Key: KRJHDQMQGFIQFE-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine is a complex organic compound that features a boronate ester and a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.

    Introduction of the Trifluoromethylthio Group: This step often involves the use of trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group onto the pyridine ring.

    Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyridine derivative with a boronic acid or boronate ester precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester moiety can interact with various biological molecules, while the trifluoromethylthio group can influence the compound’s reactivity and binding properties. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethylthio group, making it less reactive in certain contexts.

    3-((Trifluoromethyl)thio)pyridine: Does not contain the boronate ester moiety, limiting its applications in boron-related chemistry.

    5-Bromo-3-((trifluoromethyl)thio)pyridine: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

Uniqueness

The combination of the boronate ester and trifluoromethylthio group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine makes it unique among similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H16BF3N2O2S

Molecular Weight

320.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C12H16BF3N2O2S/c1-10(2)11(3,4)20-13(19-10)7-5-8(9(17)18-6-7)21-12(14,15)16/h5-6H,1-4H3,(H2,17,18)

InChI Key

KRJHDQMQGFIQFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)SC(F)(F)F

Origin of Product

United States

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